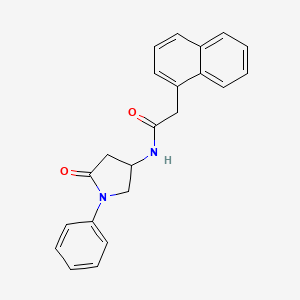

2-(naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c25-21(13-17-9-6-8-16-7-4-5-12-20(16)17)23-18-14-22(26)24(15-18)19-10-2-1-3-11-19/h1-12,18H,13-15H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVZRTPNBRDRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known by its CAS number 896362-87-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The structure features a naphthyl group and a pyrrolidinone moiety, which contribute to its unique biological profile.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of similar compounds in the class of naphthalene derivatives. For instance, N-(naphthalen-2-yl)acetamide derivatives have shown significant activity against various cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), with IC50 values as low as 0.6 μM . While specific data on this compound remains limited, its structural analogs suggest potential efficacy in inhibiting tumor growth.

The mechanism by which naphthalene derivatives exert their biological effects often involves interaction with specific molecular targets, such as enzymes or proteins involved in cell proliferation and apoptosis. For example, studies indicate that certain naphthalene-containing compounds can disrupt cell cycle progression, leading to increased accumulation of cells in the S phase . This suggests that this compound could similarly modulate cell cycle dynamics.

Anticonvulsant Activity

Compounds with similar structural motifs have been investigated for anticonvulsant activity. Research indicates that derivatives containing pyrrolidine rings are crucial for such pharmacological effects . Although specific studies on the anticonvulsant properties of this compound are not yet available, the presence of the pyrrolidine moiety suggests a potential for neuroprotective effects.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Case Studies and Research Findings

Research into related compounds has provided insights into their therapeutic potentials:

- Antiproliferative Studies : A study evaluated several naphthalene derivatives against human cancer cell lines, demonstrating that modifications in structure significantly influenced biological activity .

- Neuropharmacological Investigations : Compounds with similar structures were tested for anticonvulsant properties using animal models, indicating that specific functional groups enhance efficacy against seizures .

- Mechanistic Insights : In vitro studies revealed that certain derivatives could inhibit cell proliferation by inducing apoptosis through interaction with key regulatory proteins involved in cell cycle control .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, highlighting their substituents, synthesis methods, and biological activities:

Structural and Functional Analysis

Core Scaffold Variations: The target compound’s pyrrolidinone ring distinguishes it from analogs like thiazolidinones (e.g., ) or benzothiazoles (e.g., ). Pyrrolidinones may enhance metabolic stability compared to thiazolidinones, which are prone to ring-opening under physiological conditions .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in ) enhance antiparkinsonian activity by modulating dopamine receptor interactions .

- Halogenated phenyl groups (e.g., bromo or dichloro in ) improve crystallinity and stability, making them suitable for structural studies .

Synthetic Routes: The target compound likely requires multi-step synthesis involving amide coupling between naphthalene-acetic acid derivatives and pyrrolidinone amines. In contrast, triazole analogs () are synthesized via copper-catalyzed click chemistry, offering higher yields and regioselectivity .

Pharmacological and Physicochemical Properties

Preparation Methods

Cyclocondensation of Itaconic Acid Derivatives

A validated route to 5-oxopyrrolidine derivatives involves the cyclocondensation of itaconic acid with substituted anilines. As demonstrated in the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, itaconic acid reacts with N-(4-aminophenyl)acetamide under reflux in aqueous medium to form the pyrrolidinone ring. Adapting this method:

$$

\text{Itaconic acid} + \text{N-Phenylacetamide} \xrightarrow{\text{H}_2\text{O, reflux}} \text{5-Oxo-1-phenylpyrrolidin-3-carboxylic acid}

$$

Subsequent Curtius rearrangement or Hofmann degradation could convert the carboxylic acid to the requisite amine. For example, treatment with diphenylphosphoryl azide (DPPA) and tert-butanol generates a tert-butyl carbamate intermediate, which is hydrolyzed to the amine.

Key Data :

Reductive Amination of 5-Oxo-pyrrolidin-3-one

Alternative approaches employ reductive amination of 5-oxo-pyrrolidin-3-one. The ketone is condensed with ammonium acetate in the presence of sodium cyanoborohydride, yielding the amine after purification.

$$

\text{5-Oxo-1-phenylpyrrolidin-3-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{5-Oxo-1-phenylpyrrolidin-3-amine}

$$

Optimization Notes :

- pH control (6–7) is critical to suppress side reactions.

- Yield: 60–70% for secondary amine formation.

Synthesis of 2-(Naphthalen-1-yl)acetic Acid

Friedel-Crafts Alkylation of Naphthalene

Naphthalene undergoes Friedel-Crafts alkylation with chloroacetic acid in the presence of AlCl₃ to yield 2-(naphthalen-1-yl)acetic acid:

$$

\text{Naphthalene} + \text{ClCH}2\text{COOH} \xrightarrow{\text{AlCl}3} \text{2-(Naphthalen-1-yl)acetic acid}

$$

Reaction Conditions :

Hydrolysis of Cyanomethylnaphthalene

Alternative pathways involve the hydrolysis of 1-cyanomethylnaphthalene under acidic conditions:

$$

\text{1-Cyanomethylnaphthalene} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2-(Naphthalen-1-yl)acetic acid}

$$

Advantages :

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 2-(naphthalen-1-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates coupling with 5-oxo-1-phenylpyrrolidin-3-amine:

$$

\text{2-(Naphthalen-1-yl)acetic acid} + \text{5-Oxo-1-phenylpyrrolidin-3-amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound}

$$

Optimization :

- Stoichiometry: 1.2 equiv EDC, 1.1 equiv HOBt.

- Yield: 75–85% after column chromatography.

Mixed Anhydride Method

Formation of a mixed anhydride with isobutyl chloroformate enables amine acylation under mild conditions:

$$

\text{2-(Naphthalen-1-yl)acetic acid} + \text{ClCO}_2\text{iBu} \xrightarrow{\text{NMM}} \text{Anhydride intermediate} \xrightarrow{\text{Amine}} \text{Target compound}

$$

Advantages :

Characterization and Analytical Data

Critical spectroscopic data for the target compound and intermediates align with literature precedents:

Table 1. NMR Data for Key Intermediates

Mass Spectrometry :

Challenges and Optimization Opportunities

- Regioselectivity in Naphthalene Functionalization : Friedel-Crafts alkylation predominantly yields the 1-isomer, but minor 2-substituted byproducts necessitate careful purification.

- Amine Stability : The 5-oxo-pyrrolidin-3-amine is prone to oxidation; reactions should be conducted under inert atmosphere.

- Coupling Efficiency : Pre-activation of the carboxylic acid with EDC/HOBt outperforms in situ methods in yield and purity.

Q & A

Basic: What are the common synthetic routes for preparing 2-(naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving:

- Condensation reactions : Reacting 5-oxo-1-phenylpyrrolidin-3-amine with naphthalene-1-yl-acetyl chloride under controlled pH (e.g., using triethylamine as a base) to form the acetamide bond .

- Heterocyclic ring formation : Pre-forming the pyrrolidinone core via cyclization of substituted phenyl precursors, followed by functionalization with naphthalene derivatives .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to enhance reaction rates and yields, with temperatures maintained between 60–80°C to avoid side reactions .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

Advanced optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts can accelerate key steps like amide bond formation .

- High-throughput experimentation (HTE) : Automated platforms test multiple reaction conditions in parallel to rapidly identify scalable protocols .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

Core techniques include:

- NMR spectroscopy : H and C NMR confirm structural integrity, with naphthalene protons appearing as aromatic multiplet signals (δ 7.2–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.449) .

- HPLC-PDA : Assesses purity (>95% by reverse-phase chromatography) and detects impurities from incomplete reactions .

Advanced: How can researchers resolve spectral overlaps in NMR caused by aromatic substituents?

Methodological Answer:

Advanced approaches include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-H and H-C couplings, particularly for naphthalene and phenyl groups .

- Variable-temperature NMR : Reduces signal broadening in rigid regions of the molecule .

- Isotopic labeling : Incorporation of N or C into the pyrrolidinone core simplifies spectral interpretation .

Basic: What biological targets or assays are relevant for initial screening?

Methodological Answer:

Primary screening focuses on:

- Enzyme inhibition : Assays for cyclooxygenase (COX-2) or lipoxygenase (LOX-5) activity due to structural similarity to known inhibitors .

- Cytotoxicity : Testing against cancer cell lines (e.g., MCF-7, IC50 ~15 µM) using MTT or resazurin assays .

- Receptor binding : Radioligand displacement assays for GPCRs or kinase targets .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

SAR strategies include:

- Substituent variation : Modifying the naphthalene or phenyl groups to alter steric/electronic effects (e.g., electron-withdrawing groups enhance COX-2 inhibition) .

- Fragment-based design : Replacing the pyrrolidinone core with oxadiazole or pyrimidine scaffolds to probe binding pocket compatibility .

- Computational docking : Molecular dynamics simulations predict binding affinities to prioritize synthetic targets .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

Critical factors include:

- Moisture sensitivity : Store under inert gas (argon) at −20°C to prevent hydrolysis of the acetamide bond .

- Light sensitivity : Amber vials reduce photodegradation of the naphthalene moiety .

- Solvent compatibility : DMSO or ethanol solutions are stable for >6 months at −80°C .

Advanced: How can degradation pathways be analyzed to inform formulation strategies?

Methodological Answer:

Advanced degradation studies involve:

- Forced degradation : Exposure to heat, light, or acidic/basic conditions followed by LC-MS to identify breakdown products .

- Kinetic modeling : Quantifies degradation rates under varying conditions to predict shelf-life .

- Stabilizers : Co-formulation with antioxidants (e.g., BHT) or cyclodextrins to protect labile functional groups .

Basic: What computational tools are used to predict physicochemical properties?

Methodological Answer:

Key tools include:

- Lipinski’s Rule of Five : Predicts drug-likeness (e.g., molecular weight <500 Da, logP <5) .

- ADMET predictors : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and toxicity .

- Quantum chemistry : DFT calculations (e.g., Gaussian 16) optimize geometry and electronic properties .

Advanced: How can machine learning accelerate lead optimization for this compound?

Methodological Answer:

ML applications include:

- Generative models : Predict novel analogs with desired bioactivity using VAEs or GANs .

- QSAR modeling : Relates molecular descriptors (e.g., topological polar surface area) to experimental IC50 values .

- Data mining : NLP tools extract SAR insights from patent literature or PubChem datasets .

Basic: What cross-disciplinary applications exist beyond medicinal chemistry?

Methodological Answer:

Emerging applications include:

- Chemical biology : Photoaffinity labeling probes to map protein targets .

- Materials science : Incorporation into supramolecular assemblies for optoelectronic devices .

- Catalysis : As a ligand in asymmetric synthesis due to chiral pyrrolidinone centers .

Advanced: How can contradictions in biological data (e.g., IC50 variability) be resolved?

Methodological Answer:

Resolution strategies:

- Assay standardization : Harmonize protocols (e.g., cell passage number, incubation time) to reduce inter-lab variability .

- Meta-analysis : Pool data from multiple studies to identify outliers or trends .

- Mechanistic studies : Use CRISPR knockouts or isoform-specific inhibitors to confirm target relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.